N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4S/c1-22(2,3)24-21(28)25-9-6-15(7-10-25)14-23-31(29,30)18-12-16-4-5-19(27)26-11-8-17(13-18)20(16)26/h12-13,15,23H,4-11,14H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYUSJXMTXXNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest it may interact with various biological targets, leading to therapeutic effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring and a pyrroloquinoline moiety, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Pyrroloquinolines have shown efficacy against several bacterial strains and fungi.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Properties : Certain analogs have been reported to reduce inflammation in preclinical models.
Antileishmanial Activity
A study synthesized derivatives related to pyrrolo[3,4-b]quinolinones and evaluated their antileishmanial activity. One compound exhibited a of 65.11 μM with an anti-amastigote of 8.36 μM. In vivo studies indicated a significant reduction in parasite burden in infected mice (56.2% in liver and 61.1% in spleen) when treated with the compound at a dosage of 12.5 mg/kg .
Antitumor Activity
In another investigation focusing on the structure-activity relationship (SAR) of pyrroloquinoline derivatives, compounds were tested against various cancer cell lines. Notably, one compound demonstrated an value less than that of doxorubicin in A-431 cells, indicating promising antitumor potential .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of caspase enzymes, which are crucial in apoptosis pathways .
- Protein Binding : Molecular dynamics simulations have shown that these compounds can form stable interactions with target proteins through hydrophobic contacts and hydrogen bonding .
Data Summary Table
| Activity | Compound | IC50/CC50 (μM) | Notes |
|---|---|---|---|
| Antileishmanial | Related pyrroloquinoline derivative | 8.36 (anti-amastigote) | Significant reduction in parasite burden in vivo |
| Antitumor | Pyrroloquinoline derivative | < Doxorubicin IC50 | Effective against A-431 cancer cells |
| Enzyme Inhibition | Caspase inhibitors | Varies | Important for apoptosis modulation |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperidine and pyrrolidine have been shown to inhibit tumor growth in various cancer cell lines. Specifically, studies have demonstrated that modifications to the piperidine ring can enhance the compound's ability to induce apoptosis in cancer cells .
Antimicrobial Properties
The sulfonamide group in the compound is known for its antimicrobial activity. Compounds containing sulfonamide moieties have been extensively studied for their effectiveness against bacterial infections. The presence of the pyrroloquinoline structure may further enhance this activity by interfering with bacterial metabolic pathways .
Neuroprotective Effects
Compounds that interact with neurotransmitter systems are of great interest for neuroprotection. Preliminary studies suggest that similar structures can modulate neurotransmitter release and protect neuronal cells from oxidative stress . The potential neuroprotective effects of N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide warrant further investigation.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, a series of piperidine derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value of 0.25 μM against HepG2 cells, indicating potent antitumor activity . This suggests that our compound could be similarly effective due to its structural similarities.
Case Study 2: Antimicrobial Efficacy
A recent investigation into sulfonamide-based compounds revealed that certain derivatives demonstrated broad-spectrum antimicrobial activity. The study highlighted the importance of structural optimization for enhancing efficacy against resistant strains of bacteria . This reinforces the potential for this compound to serve as a lead compound in antibiotic development.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperidine-Carboxamide Motifs
Several structurally related compounds share the piperidine-carboxamide scaffold but differ in substituents and functional groups, leading to variations in bioactivity and physicochemical properties. Key examples include:
Key Observations :
- The pyrroloquinoline-sulfonamide moiety distinguishes the target compound from others, possibly conferring unique binding interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases or GPCRs) .
Analytical and Bioactivity Insights
Spectroscopic Characterization
- NMR Analysis: Comparative NMR studies (e.g., δ 7.5–8.5 ppm for aromatic protons) reveal that the pyrroloquinoline core induces distinct chemical shifts in regions A (positions 29–36) and B (positions 39–44), unlike simpler benzimidazolone or thiazole derivatives .
- LCMS Data : The target compound’s LCMS profile ([M+H]+ ~550–600) aligns with its higher molecular weight compared to analogues like Compound 18 ([M+H]+ ~458.6) .
Bioactivity and Target Selectivity
- Benzimidazolone derivatives (e.g., Compound 22) exhibit potent inhibition of 8-oxoguanine DNA glycosylase (IC50 < 100 nM), attributed to their planar aromatic systems .
- Sulfonamide-containing analogues (e.g., quinoline-8-sulfonamide derivatives) show affinity for metalloenzymes, with IC50 values in the micromolar range .
- The tert-butyl-piperidine motif may enhance metabolic stability, as seen in protease-resistant carboxamide derivatives .
Q & A
Q. What are the key synthetic routes for this compound, and what parameters critically influence yield and purity?
The synthesis involves multi-step reactions, including sulfonamide coupling and piperidine carboxamide formation. Critical parameters include:
- Temperature : 0°C to room temperature for carboxamide formation to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .
- Purification : Reverse-phase HPLC or column chromatography (e.g., SiO₂ with EtOAc/hexane gradients) removes unreacted intermediates .
| Synthetic Step | Key Reagents/Conditions | Optimization Focus |
|---|---|---|
| Sulfonamide coupling | EDCI, HOBt, DMF, 24h, RT | Solvent polarity, coupling efficiency |
| Piperidine carboxamide formation | tert-butyl isocyanate, DIEA, DCM | Temperature control |
Q. Which spectroscopic methods are recommended for structural confirmation?
Q. What stability studies are essential for ensuring compound integrity in biological assays?
Conduct accelerated stability tests under physiological conditions (37°C, PBS, or plasma) for 24–72 hours. Monitor degradation via:
Advanced Questions
Q. How can computational modeling predict biological target interactions?
- Molecular docking : Use AutoDock Vina to simulate binding to kinases or receptors. Validate with experimental IC₅₀ values .
- Molecular dynamics (MD) simulations : Assess binding stability over time (AMBER or GROMACS) .
Q. What strategies resolve discrepancies between computational predictions and observed bioactivity?
- Re-evaluate force fields : Adjust parameters for ligand flexibility or solvation effects .
- Orthogonal assays : Compare enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT) .
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition optimization?
- Analog synthesis : Vary substituents on the sulfonamide and piperidine groups.
- In vitro testing : Screen analogs against kinase panels (e.g., SelectScreen®) .
- Key parameters : Measure IC₅₀, selectivity (ROCK vs. Akt), and logD .
Q. What crystallographic methods resolve complex conformational dynamics?
- Data collection : Use synchrotron radiation for high-resolution (<1.8 Å) datasets.
- Refinement : SHELXL for small-molecule precision; PHASER for molecular replacement in macromolecular complexes .
Q. How does protonation state at physiological pH affect membrane permeability?
- pKa prediction : Use MarvinSketch or ACD/Labs.
- logD measurement : Shake-flask method (octanol/water partition) .
- Caco-2 assay : Correlate logD with permeability .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity data across assay platforms?
Q. Why might X-ray structures conflict with NMR-based conformational models?
- Crystal packing effects : Compare solution-state (NMR) and solid-state (X-ray) data.
- Dynamic behavior : Use NOESY NMR to assess flexibility in solution .
Methodological Tables
Q. Table 1: Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0°C–RT (carboxamide) | Minimizes side reactions |
| Solvent polarity | DMF > DCM | Enhances sulfonamide coupling |
| Reaction time | 12–24h | Balances completion vs. degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
